Ammonium decyl sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ammonium decyl sulfate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent surface-active properties, making it a valuable component in detergents, emulsifiers, and dispersants. This compound is part of the broader class of alkyl sulphates, which are characterized by their ability to lower the surface tension of water, thereby enhancing the wetting and spreading properties of liquids.

準備方法

Synthetic Routes and Reaction Conditions

Ammonium decyl sulfate can be synthesized through the reaction of decanol with sulfuric acid, followed by neutralization with ammonia. The general reaction scheme is as follows:

C10H21OH+H2SO4→C10H21OSO3H+H2O

C10H21OSO3H+NH3→C10H21OSO3NH4

Industrial Production Methods

In industrial settings, ammonium decyl sulphate is typically produced in large-scale reactors where decanol and sulfuric acid are mixed under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition. After the initial reaction, the mixture is neutralized with ammonia to form the final product. The resulting solution is then purified and concentrated to obtain the desired concentration of ammonium decyl sulphate.

化学反応の分析

Oxidation Reactions

Ammonium decyl sulfate undergoes oxidation to form sulfonates or sulfate radicals, depending on the oxidizing agent:

Key Finding : Oxidation with H₂O₂ retains the carbon chain length, while KMnO₄ causes chain fragmentation .

Reduction Reactions

Reductive cleavage of the sulfate group yields decanol:

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | Decanol (C₁₀H₂₁OH) | 85–90% |

| NaBH₄/I₂ | Aqueous ethanol, 50°C | Decanol + NH₃ + SO₄²⁻ | 70–75% |

The reaction proceeds via nucleophilic displacement of the sulfate group by hydride ions .

Substitution Reactions

The sulfate group acts as a leaving group in nucleophilic substitutions:

| Nucleophile | Conditions | Products | Application |

|---|---|---|---|

| OH⁻ | Alkaline pH, 80°C | Decyl alcohol + NH₃ + SO₄²⁻ | Surfactant recycling |

| R-NH₂ | Polar aprotic solvent, 25°C | Decyl amine derivatives | Pharmaceutical intermediates |

Note : Substitution with amines requires catalytic acid to protonate the sulfate group .

pH-Dependent Hydrolysis

| pH Range | Products | Half-Life (25°C) |

|---|---|---|

| <4 | Decanol + H₂SO₄ + NH₄⁺ | 2–3 hours |

| >8 | Decyl sulfate + NH₃↑ | 6–8 hours |

Thermal Decomposition

At >150°C, this compound decomposes into:

Comparative Reactivity with Related Sulfates

Insight : Shorter alkyl chains (C₁₀ vs. C₁₂) increase oxidation susceptibility but reduce thermal stability .

科学的研究の応用

Ammonium decyl sulfate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers for protein extraction and purification.

Medicine: Utilized in drug formulations to improve the bioavailability of hydrophobic drugs.

Industry: Commonly used in detergents, emulsifiers, and dispersants due to its excellent surface-active properties.

作用機序

The primary mechanism of action of ammonium decyl sulphate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic decyl chain and hydrophilic ammonium sulfate group at the interface of water and air or oil. This alignment disrupts the hydrogen bonding network of water, leading to a decrease in surface tension. In biological systems, it can disrupt cell membranes, leading to cell lysis and the release of intracellular contents.

類似化合物との比較

Similar Compounds

Sodium dodecyl sulfate: Another widely used anionic surfactant with a longer alkyl chain.

Ammonium lauryl sulfate: Similar in structure but with a slightly longer alkyl chain.

Sodium decyl sulfate: Similar but with a different counterion (sodium instead of ammonium).

Uniqueness

Ammonium decyl sulfate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring moderate surface activity. Its ammonium counterion also provides different solubility and reactivity characteristics compared to its sodium counterparts.

特性

CAS番号 |

13177-52-1 |

|---|---|

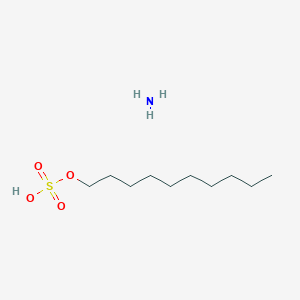

分子式 |

C10H25NO4S |

分子量 |

255.38 g/mol |

IUPAC名 |

azane;decyl hydrogen sulfate |

InChI |

InChI=1S/C10H22O4S.H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |

InChIキー |

VPDKMELSVLIAOG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOS(=O)(=O)O.N |

正規SMILES |

CCCCCCCCCCOS(=O)(=O)O.N |

Key on ui other cas no. |

13177-52-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。